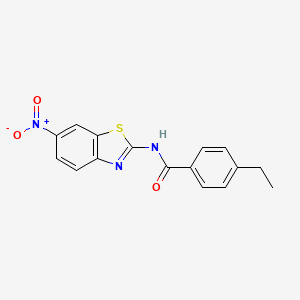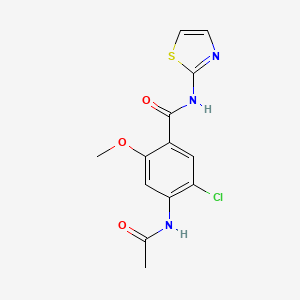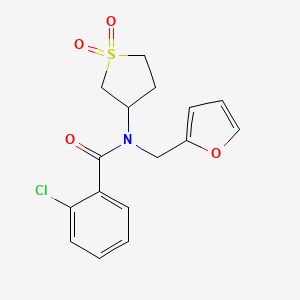![molecular formula C16H26N2O4S B4392941 1-{[(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)methyl]sulfonyl}-4-piperidinecarboxamide](/img/structure/B4392941.png)
1-{[(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)methyl]sulfonyl}-4-piperidinecarboxamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions, starting with the formation of core structures followed by functionalization through various chemical reactions. Techniques such as nucleophilic substitution and condensation reactions are commonly employed. For instance, a related synthesis approach involves the condensation of diphenyl(piperidin-4-yl)methanol with p-toluenesulfonyl chloride, showcasing the use of sulfonyl chloride as a key reagent in introducing the sulfonyl group to the piperidine ring (Girish et al., 2008).
Molecular Structure Analysis
X-ray crystallography studies offer insights into the molecular structure of compounds with similar frameworks. Such compounds exhibit monoclinic crystal systems and chair conformations of the piperidine ring, highlighting the distorted tetrahedral geometry around sulfur atoms and revealing both inter- and intramolecular hydrogen bonds (Naveen et al., 2015). These structural features are crucial for understanding the compound's reactivity and interaction with other molecules.
Chemical Reactions and Properties
Chemical modifications, such as N-sulfonation and the addition of electrophiles, are pivotal in altering the compound's chemical properties and enhancing its biological activity. For example, the treatment of substituted benzhydryl chlorides with piperidine followed by N-sulfonation has been used to synthesize derivatives exhibiting significant antimicrobial activities (Vinaya et al., 2009).
Propriétés
IUPAC Name |
1-[(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methylsulfonyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O4S/c1-15(2)12-3-6-16(15,13(19)9-12)10-23(21,22)18-7-4-11(5-8-18)14(17)20/h11-12H,3-10H2,1-2H3,(H2,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGNNTTHCKLPWOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)N3CCC(CC3)C(=O)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![ethyl {[4-oxido-2-oxo-3-(4-propoxyphenyl)-1(2H)-quinoxalinyl]oxy}acetate](/img/structure/B4392872.png)




![methyl 5-(methoxymethyl)-7-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4392898.png)
![1-phenyl-2-[(6-phenyl-1,2,4-triazin-3-yl)thio]ethanone](/img/structure/B4392905.png)
![N~2~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(3-pyridinylmethyl)glycinamide](/img/structure/B4392910.png)

![N-{5-[(ethylamino)sulfonyl]-2-methoxyphenyl}benzamide](/img/structure/B4392921.png)
![2-methoxy-4-(methylthio)-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B4392931.png)
![3-allyl-11-(3-methylbutyl)-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one](/img/structure/B4392939.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide](/img/structure/B4392945.png)